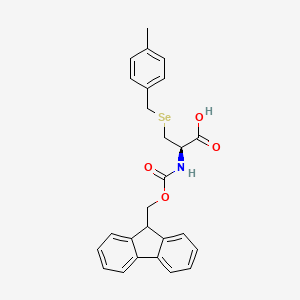

Fmoc-Sec(pMeBzl)-OH

CAS No.:

Cat. No.: VC13807617

Molecular Formula: C26H25NO4Se

Molecular Weight: 494.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H25NO4Se |

|---|---|

| Molecular Weight | 494.5 g/mol |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid |

| Standard InChI | InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

| Standard InChI Key | ONTNSAXNCVVXSV-DEOSSOPVSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Structural Characteristics and Physicochemical Properties

Fmoc-Sec(pMeBzl)-OH belongs to the family of non-standard amino acids designed for solid-phase peptide synthesis (SPPS). Its molecular architecture comprises three key components:

-

Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, removable under basic conditions (e.g., piperidine).

-

Selenocysteine Backbone: A selenium analog of cysteine, featuring a selenol (-SeH) group that participates in redox reactions and diselenide bond formation.

-

Para-Methoxybenzyl (pMeBzl) Protector: Attached to the selenium atom, this group enhances solubility in organic solvents and prevents premature oxidation during synthesis.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₆H₂₅NO₅Se |

| Molecular Weight | 510.44 g/mol |

| Appearance | Light yellow amorphous solid |

| Melting Point | 150–152°C |

| Solubility | DMF, DCM, THF; sparingly soluble in MeOH |

| Stability | Sensitive to light and oxidizing agents |

The para-methoxybenzyl group confers hydrophobic character, facilitating resin loading in SPPS while minimizing side reactions . Selenium’s lower electronegativity compared to sulfur enhances nucleophilicity, enabling efficient formation of selenoether and diselenide bonds.

Synthesis and Manufacturing

Industrial production of Fmoc-Sec(pMeBzl)-OH follows multi-step protocols optimized for yield and purity:

Synthetic Pathway

-

Selenocysteine Preparation: Reacting β-chloro-L-alanine with sodium selenide (Na₂Se) under anaerobic conditions yields L-selenocysteine.

-

Protection of Selenium: The selenol group is alkylated with 4-methoxybenzyl chloride in dimethylformamide (DMF), forming Se-(4-methoxybenzyl)-L-selenocysteine.

-

Fmoc Protection: The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA).

-

Purification: Recrystallization from ethanol/water mixtures or chromatography achieves >95% purity .

Industrial Scale Considerations

-

Automation: Continuous flow reactors reduce reaction times and improve consistency.

-

Quality Control: HPLC and mass spectrometry ensure compliance with pharmacopeial standards for peptide-grade reagents .

Chemical Reactivity and Applications in Peptide Synthesis

Key Reactions

-

Oxidation: Treatment with hydrogen peroxide or iodine generates diselenide bonds (-Se-Se-), critical for stabilizing peptide tertiary structures.

-

Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, while the pMeBzl group requires strong acids like trifluoromethanesulfonic acid (TFMSA).

-

Native Chemical Ligation (NCL): Selenocysteine’s nucleophilicity enables chemoselective coupling with thioesters, forming native peptide bonds without racemization.

SPPS Protocol Adaptations

-

Coupling Efficiency: Fmoc-Sec(pMeBzl)-OH exhibits coupling yields >98% using HATU/DIPEA activation in DMF .

-

Orthogonal Protection: Compatibility with Fmoc/t-Bu strategies allows seamless integration into complex sequences containing multiple protected residues (e.g., Arg(Pbf), Lys(Boc)) .

Table 2: Comparison with Boc-Protected Analogs

| Parameter | Fmoc-Sec(pMeBzl)-OH | Boc-Sec(pMeBzl)-OH |

|---|---|---|

| Deprotection Reagent | Piperidine (20% in DMF) | Trifluoroacetic Acid (TFA) |

| Stability to Acid | Stable | Labile |

| Racemization Risk | Low | Moderate |

| Industrial Adoption | High (Fmoc-SPPS) | Limited (Boc-SPPS) |

Future Directions and Research Opportunities

-

Green Synthesis: Developing aqueous-based coupling methods to reduce DMF usage.

-

Selenopeptide Libraries: High-throughput screening of selenocysteine-rich peptides for drug discovery.

-

Hybrid Materials: Integrating selenopeptides into biomaterials for responsive drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume